molecular formula C23H30O7 B1249610 norcaesalpinin B

norcaesalpinin B

Cat. No. B1249610
M. Wt: 418.5 g/mol
InChI Key: MPFACQITBMQUJJ-PQIIFOIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norcaesalpinin B is a member of benzofurans. It has a role as a metabolite.

Scientific Research Applications

1. Anti-Cancer Properties:

  • Norcaesalpinin B, along with other norcassane- and cassane-type furanoditerpenoids, has been identified in the seeds of Caesalpinia sappan and evaluated for cytotoxic activities against human cancer cell lines. This research indicates potential applications of Norcaesalpinin B in cancer treatment (Wu et al., 2014).

2. Antimalarial Activity:

  • Norcaesalpinin B has shown significant inhibitory effects on Plasmodium falciparum growth in vitro, indicating its potential as an antimalarial agent. This was observed in a study focusing on cassane- and norcassane-type diterpenes from Caesalpinia crista (Linn et al., 2005).

3. Anti-Inflammatory and Immunomodulatory Effects:

  • Research on cassane-type diterpenoids from Caesalpinia bonduc seeds, which include norcaesalpinin B, has demonstrated their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression. These findings suggest potential anti-inflammatory and immunomodulatory applications (Liu et al., 2020).

4. Lipid-Lowering Effects:

  • A study on cassane-type diterpenoids from the seeds of Caesalpinia minax Hance, including norcaesalpinin B, showed that these compounds could reduce lipid accumulation and total triglyceride and cholesterol contents in mouse hepatocytes. This suggests a potential role in treating conditions like fatty liver disease (Huang et al., 2021).

5. Chemical Transformation Studies:

  • There have been studies on the transformation of cassane diterpenoids, including norcaesalpinin B, into aromatic derivatives, providing insights into chemical properties and potential pharmaceutical applications (Liu et al., 2021).

6. Traditional Medicinal Use and Pharmacology:

  • Norcaesalpinin B, as part of Caesalpinia bonduc, has been studied for its role in traditional medicine and its various pharmacological properties, including anticancer, hepatoprotective, antimalarial, antimicrobial, antipyretic, antifertility, anti-inflammatory, and antimalarial effects (Sasidharan et al., 2021).

properties

Product Name

norcaesalpinin B

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

[(1S,3R,4aR,6aR,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-3-yl] acetate

InChI

InChI=1S/C23H30O7/c1-12(24)29-18-11-19(30-13(2)25)22(5)16-10-17-15(7-9-28-17)20(26)14(16)6-8-23(22,27)21(18,3)4/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16+,18-,19+,22+,23-/m1/s1

InChI Key

MPFACQITBMQUJJ-PQIIFOIOSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3CC2)C)O)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2(C3CC4=C(C=CO4)C(=O)C3CCC2(C1(C)C)O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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